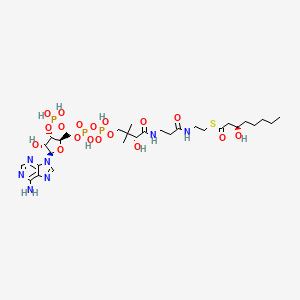

(R)-3-hydroxyoctanoyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C29H50N7O18P3S |

|---|---|

Molekulargewicht |

909.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyoctanethioate |

InChI |

InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18-,22-,23-,24+,28-/m1/s1 |

InChI-Schlüssel |

ATVGTMKWKDUCMS-JWBYWSJJSA-N |

Isomerische SMILES |

CCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of (R)-3-Hydroxyoctanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxyoctanoyl-CoA is a chiral intermediate in fatty acid metabolism, occupying a critical junction between catabolic and anabolic pathways. While the canonical mitochondrial β-oxidation pathway proceeds through the S-enantiomer, the formation and metabolism of this compound are mediated by specific enzymes with distinct stereoselectivity. This technical guide provides an in-depth exploration of the role of this compound, detailing its metabolic significance, the enzymes that govern its transformations, and relevant experimental methodologies.

Introduction

Fatty acid β-oxidation is a fundamental metabolic process for energy production. The core pathway involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA chains. A key intermediate in this cascade is 3-hydroxyacyl-CoA. The stereochemistry of this intermediate is paramount, with different metabolic fates dictated by its chiral form. This document focuses specifically on the (R)-enantiomer, this compound, and its multifaceted role in cellular metabolism.

Metabolic Pathways Involving this compound

This compound is primarily involved in two key metabolic contexts: as a substrate for specific hydratases and dehydrogenases, and as a monomer precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) in certain microorganisms.

Formation of this compound

This compound can be formed from trans-2-octenoyl-CoA through the action of (R)-specific enoyl-CoA hydratase (EC 4.2.1.17)[1]. This is in contrast to the more common enoyl-CoA hydratase (crotonase) found in mitochondrial β-oxidation, which typically produces the (S)-enantiomer[2][3]. The (R)-specific hydration of the double bond is a key step in channeling fatty acid breakdown products towards alternative metabolic fates[1].

Catabolism of this compound

Once formed, this compound can be a substrate for (R)-3-hydroxyacyl-CoA dehydrogenase , which would oxidize it to 3-oxooctanoyl-CoA. This reaction is analogous to the third step of the canonical β-oxidation pathway. However, the specificity of dehydrogenases for the (R)-enantiomer is less common in mammalian mitochondria, where L-3-hydroxyacyl-CoA dehydrogenase (acting on the S-enantiomer) is predominant[4][5].

Role in Polyhydroxyalkanoate (PHA) Biosynthesis

In various bacteria, (R)-3-hydroxyacyl-CoAs, including this compound, serve as monomer units for the synthesis of PHAs, which are biodegradable polyesters accumulated as intracellular carbon and energy storage materials[1][6]. The enzyme PHA synthase polymerizes these monomers. The pathway involving (R)-specific enoyl-CoA hydratase provides a direct link between fatty acid degradation and PHA biosynthesis[1].

Key Enzymes

The metabolism of this compound is governed by enzymes with specific stereoselectivity.

(R)-specific Enoyl-CoA Hydratase

This class of enzymes catalyzes the hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA[1][7]. They are crucial for providing the monomer precursors for PHA biosynthesis from fatty acids[1].

3-Hydroxyacyl-CoA Dehydrogenase

These enzymes catalyze the NAD⁺-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA[4][8]. While many dehydrogenases are specific for the L-(S)-enantiomer, enzymes with activity towards the D-(R)-enantiomer also exist[5]. The substrate specificity can vary with the acyl chain length[9].

Quantitative Data

While extensive kinetic data for every enzyme with this compound as a substrate is not available in a single source, the following table summarizes representative kinetic parameters for related enzymes.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Source | Reference |

| L-3-Hydroxyacyl-CoA Dehydrogenase | Acetoacetyl-CoA | 134 ± 14 | 74 ± 6.8 s⁻¹ | Human (recombinant 6xHis-tagged HSD10) | [10] |

| Enoyl-CoA Hydratase 2 (ECH2) (irreversible inhibition) | (R)-MCPF-CoA | KI = 41 ± 6 | kinact = 0.082 ± 0.005 min⁻¹ | Not specified | [11] |

| Enoyl-CoA Hydratase 2 (ECH2) (irreversible inhibition) | (S)-MCPF-CoA | KI = 53 ± 8 | kinact = 0.010 ± 0.001 min⁻¹ | Not specified | [11] |

Note: Data for this compound is limited. The provided data for acetoacetyl-CoA (a short-chain 3-ketoacyl-CoA) and inhibitors of enoyl-CoA hydratase offer insights into the kinetics of related reactions.

Experimental Protocols

Assay for (R)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from spectrophotometric assays for 3-hydroxyacyl-CoA dehydrogenase[9][12][13].

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the reverse reaction (reduction of a 3-ketoacyl-CoA).

Reagents:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

-

NADH solution (6.4 mM in cold potassium phosphate buffer, prepare fresh)

-

3-Oxooctanoyl-CoA solution (or a suitable 3-ketoacyl-CoA substrate)

-

Enzyme solution (purified or cell lysate)

Procedure:

-

In a 1 cm cuvette, combine 2.80 mL of potassium phosphate buffer, 50 µL of NADH solution, and 100 µL of the enzyme solution.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

-

Initiate the reaction by adding 50 µL of the 3-oxooctanoyl-CoA solution.

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

Calculation: The enzyme activity (in units/mL) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Assay for (R)-specific Enoyl-CoA Hydratase Activity

This protocol is based on a coupled spectrophotometric assay[1].

Principle: The formation of (R)-3-hydroxyacyl-CoA by the hydratase is coupled to its oxidation by an excess of a suitable (R)-specific 3-hydroxyacyl-CoA dehydrogenase. The activity is monitored by the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

Reagents:

-

Tris-HCl buffer (pH 8.0)

-

NAD⁺ solution

-

trans-2-Octenoyl-CoA solution

-

(R)-specific 3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)

-

Enzyme solution (containing the hydratase)

Procedure:

-

In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and the coupling dehydrogenase.

-

Add the enzyme solution containing the enoyl-CoA hydratase and incubate for a few minutes.

-

Initiate the reaction by adding trans-2-octenoyl-CoA.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of NADH formation is proportional to the activity of the enoyl-CoA hydratase.

Conclusion and Future Directions

This compound is a key metabolite that highlights the stereospecificity and diversity of fatty acid metabolism. Its role as a precursor for biopolymer synthesis presents exciting opportunities for metabolic engineering and the production of sustainable materials. For drug development professionals, the enzymes involved in the metabolism of this compound in pathogenic organisms could represent novel therapeutic targets. Further research is needed to fully elucidate the kinetic properties of the enzymes that metabolize this compound and to understand the regulation of its metabolic fate in various organisms.

References

- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enoyl-CoA hydratase(EC 4.2.1.17) - Creative Enzymes [creative-enzymes.com]

- 8. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the (R)-3-Hydroxyoctanoyl-CoA Biosynthesis Pathway in Pseudomonas putida

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas putida, a metabolically versatile bacterium, is a natural producer of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), biopolyesters with applications in biodegradable plastics and as chiral building blocks for specialty chemicals and pharmaceuticals. A key monomer in the composition of these polymers is (R)-3-hydroxyoctanoyl-CoA. This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of this compound in P. putida. It details the enzymatic players, their regulation, and the interplay between fatty acid de novo synthesis and the β-oxidation cycle. This document also presents quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the metabolic and regulatory networks to serve as a resource for researchers in microbiology, metabolic engineering, and drug development.

Introduction

Pseudomonas putida has garnered significant interest as a microbial cell factory due to its robust metabolism and genetic tractability. Its ability to synthesize and accumulate mcl-PHAs, with this compound as a prominent constituent, presents opportunities for the sustainable production of valuable chemicals. The biosynthesis of this specific monomer is intricately linked to the central carbon metabolism of the bacterium, primarily drawing precursors from two major pathways: fatty acid de novo synthesis and the β-oxidation of fatty acids. The regulation of these pathways is tightly controlled to balance cellular growth and polymer accumulation, often triggered by nutrient limitation, such as nitrogen starvation. A thorough understanding of these metabolic routes and their control mechanisms is essential for the rational design of engineered strains with enhanced production capabilities.

Biosynthetic Pathways of this compound

The formation of this compound in Pseudomonas putida is not a singular pathway but rather a convergence of two primary metabolic routes, the relevance of which depends on the available carbon source.

Fatty Acid De Novo Synthesis (FAS) Pathway

When P. putida is cultivated on non-fatty acid carbon sources like glucose or gluconate, the de novo synthesis of fatty acids is the primary route for generating the precursors for mcl-PHA production. This pathway involves a series of enzymatic reactions that build up the acyl chain, which is attached to an acyl carrier protein (ACP).

The key steps leading to the formation of an 8-carbon intermediate are:

-

Initiation: The FAS pathway is initiated by the condensation of acetyl-CoA and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III enzymes, FabH1 and FabH2. FabH2 has been shown to specifically utilize octanoyl-CoA, producing β-keto-decanoyl-ACP.[1][2]

-

Elongation Cycles: A series of recurring reactions involving condensation, reduction, and dehydration extends the acyl-ACP chain by two carbons in each cycle.

-

Formation of (R)-3-hydroxyoctanoyl-ACP: During the elongation cycles, (R)-3-hydroxyacyl-ACPs are formed as intermediates. Specifically, after three elongation cycles starting from acetyl-CoA, (R)-3-hydroxyoctanoyl-ACP is generated.

-

Conversion to this compound: The crucial link between the FAS pathway and PHA biosynthesis is the enzyme (R)-3-hydroxyacyl-ACP:CoA transferase, encoded by the phaG gene.[3] This enzyme catalyzes the conversion of (R)-3-hydroxyacyl-ACPs, including (R)-3-hydroxyoctanoyl-ACP, to their corresponding CoA thioesters.[3]

β-Oxidation Pathway

When fatty acids are provided as the carbon source, the β-oxidation pathway is the main contributor of monomers for mcl-PHA synthesis. This catabolic pathway breaks down fatty acids into acetyl-CoA units, generating intermediates that can be channeled into PHA production.

The key steps are:

-

Fatty Acid Activation: The fatty acid (e.g., octanoic acid) is first activated to its corresponding acyl-CoA thioester (octanoyl-CoA).

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons, yielding trans-2-enoyl-CoA (e.g., trans-2-octenoyl-CoA).

-

Hydration: The key enzymatic step for PHA precursor formation from this pathway is the stereospecific hydration of the trans-2-enoyl-CoA intermediate. This reaction is catalyzed by (R)-specific enoyl-CoA hydratases, encoded by the phaJ genes.[3] In P. putida KT2440, three phaJ homologues have been identified: PhaJ1, PhaJ4, and MaoC.[3] PhaJ4 is the primary monomer supplier when fatty acids are the carbon source, with a preference for C8 and C10 substrates.[3][4]

Key Enzymes and Their Regulation

The biosynthesis of this compound is orchestrated by a set of key enzymes whose expression and activity are tightly regulated.

-

PhaG ((R)-3-hydroxyacyl-ACP:CoA transferase): This enzyme is central to the provision of PHA monomers from the fatty acid de novo synthesis pathway. The expression of the phaG gene is significantly induced under nitrogen-limiting conditions, which is a common trigger for PHA accumulation.[3]

-

PhaJ ((R)-specific enoyl-CoA hydratase): The PhaJ family of enzymes links the β-oxidation pathway to PHA synthesis. Different homologues exhibit varying substrate preferences, with PhaJ4 playing a major role in the conversion of C8 and C10 intermediates.[3][4]

-

Transcriptional Regulation: The pha gene cluster, which includes genes for PHA synthases and other related proteins, is regulated by the transcriptional activator PhaD.[5] The expression of phaG is also subject to transcriptional control, with its induction observed under nitrogen starvation.[5]

Quantitative Data

The monomer composition of the mcl-PHA produced by P. putida and the kinetic properties of the key enzymes provide valuable insights into the pathway's dynamics.

Table 1: Monomer Composition of mcl-PHA in P. putida KT2440 under Different Growth Conditions

| Carbon Source | Nitrogen Condition | 3-hydroxyhexanoate (C6) (mol%) | 3-hydroxyoctanoate (C8) (mol%) | 3-hydroxydecanoate (C10) (mol%) | 3-hydroxydodecanoate (C12) (mol%) | PHA Content (% CDW) | Reference |

| Oleic Acid | Carbon Limitation | 3.3 | 53.4 | 43.3 | N.D. | 26 | [1] |

| Oleic Acid | Dual Limitation (C & N) | N.D. | N.D. | N.D. | N.D. | 62 | [1] |

| Oleic Acid | Nitrogen Limitation | N.D. | N.D. | N.D. | N.D. | 81 | [1] |

| Sodium Octanoate | Non-limiting Nitrogen | - | - | - | - | Similar to WT | [3] |

| Sodium Octanoate | Nitrogen Limitation | - | - | - | - | 1.5-fold decrease in ΔphaJ4 | [3] |

| Sodium Decanoate | Non-limiting Nitrogen | - | - | - | - | Similar to WT | [3] |

| Sodium Dodecanoate | Non-limiting Nitrogen | - | - | - | - | Similar to WT | [3] |

N.D. - Not Determined. CDW - Cell Dry Weight.

Table 2: Kinetic Parameters of PhaG from Pseudomonas putida

| Substrate | K0.5 (μM) | Vmax (milliunits/mg) | Hill Coefficient | Reference |

| Acyl Carrier Protein (ACP) | 28 | 11.7 | 1.38 | [6] |

| 3-hydroxyacyl-CoA | 65 | 12.4 | 1.32 | [6] |

Note: The kinetic parameters were determined for the overall 3-hydroxyacyl transfer reaction and are not specific to the C8 substrate.

Experimental Protocols

Purification of His-tagged PhaG

This protocol describes the purification of C-terminal hexahistidine-tagged (His6) PhaG from E. coli inclusion bodies.

Materials:

-

E. coli cells expressing His6-PhaG

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 1 M L-arginine, 5 mM DTT

-

Ni-NTA affinity chromatography column

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Inclusion Body Solubilization: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies with Lysis Buffer containing 1% Triton X-100. Solubilize the washed inclusion bodies in Lysis Buffer containing 6 M guanidine (B92328) hydrochloride.

-

Refolding: Rapidly dilute the solubilized protein into ice-cold Refolding Buffer to a final protein concentration of 0.1 mg/mL. Gently stir at 4°C for 12-16 hours.

-

Affinity Chromatography: a. Equilibrate the Ni-NTA column with Lysis Buffer. b. Load the refolded protein solution onto the column. c. Wash the column with Wash Buffer to remove non-specifically bound proteins. d. Elute the His6-PhaG with Elution Buffer.

-

Dialysis and Concentration: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and concentrate using an appropriate centrifugal filter unit.

Analysis of PHA Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of PHA monomer composition from bacterial cells.

Materials:

-

Lyophilized P. putida cells

-

Methanolysis solution: 3% (v/v) sulfuric acid in methanol

-

Internal standard (e.g., methyl benzoate)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Methanolysis: a. Weigh 10-20 mg of lyophilized cells into a screw-capped glass tube. b. Add 2 mL of methanolysis solution and 2 mL of chloroform. c. Add a known amount of internal standard. d. Seal the tube tightly and heat at 100°C for 4 hours.

-

Extraction: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute. c. Centrifuge to separate the phases. d. Carefully transfer the lower chloroform phase containing the 3-hydroxyacyl methyl esters to a new vial.

-

GC-MS Analysis: a. Inject 1 µL of the chloroform extract into the GC-MS. b. Use a temperature program suitable for separating the methyl esters (e.g., initial temperature of 80°C, hold for 2 min, ramp to 250°C at 8°C/min, hold for 5 min). c. Identify the peaks based on their retention times and mass spectra by comparison with authentic standards and library data. d. Quantify the individual monomers by comparing their peak areas to that of the internal standard.[7][8]

Analysis of Acyl-CoAs by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the separation and analysis of acyl-CoA thioesters.

Materials:

-

Cell or tissue extract containing acyl-CoAs

-

RP-HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 5.3)

-

Mobile Phase B: Acetonitrile

-

Acyl-CoA standards

Procedure:

-

Sample Preparation: Extract acyl-CoAs from cells or tissues using a suitable method, such as perchloric acid extraction followed by neutralization.

-

Chromatographic Separation: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B). b. Inject the sample extract. c. Elute the acyl-CoAs using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). d. Monitor the absorbance at 254 nm.

-

Identification and Quantification: a. Identify the acyl-CoA peaks by comparing their retention times with those of authentic standards. b. Quantify the individual acyl-CoAs by integrating the peak areas and comparing them to a standard curve.[5][9]

Visualizations

Diagram 1: Overview of this compound Biosynthesis Pathways

Caption: Biosynthetic routes to this compound in P. putida.

Diagram 2: Experimental Workflow for PHA Monomer Analysis

Caption: Workflow for analyzing PHA monomer composition.

Diagram 3: Regulatory Network of PHA Biosynthesis

Caption: Key regulators of PHA biosynthesis genes in P. putida.

Conclusion

The biosynthesis of this compound in Pseudomonas putida is a well-coordinated process that leverages the cell's central metabolic pathways. The fatty acid de novo synthesis and β-oxidation pathways serve as the primary sources of precursors, with the enzymes PhaG and PhaJ playing pivotal roles in channeling intermediates towards mcl-PHA production. The regulation of these pathways, particularly the induction of gene expression under nutrient-limiting conditions, is a key determinant of polymer accumulation. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to understand, analyze, and engineer the production of this compound and other valuable mcl-PHA monomers in P. putida. Further research into the specific kinetic properties of the involved enzymes and the intricate details of the regulatory networks will undoubtedly pave the way for the development of highly efficient microbial cell factories for the production of biodegradable polymers and chiral synthons.

References

- 1. The metabolic response of P. putida KT2442 producing high levels of polyhydroxyalkanoate under single- and multiple-nutrient-limited growth: Highlights from a multi-level omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initiation of fatty acid biosynthesis in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-oxidation–polyhydroxyalkanoates synthesis relationship in Pseudomonas putida KT2440 revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-oxidation-polyhydroxyalkanoates synthesis relationship in Pseudomonas putida KT2440 revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

Stereospecificity of Enoyl-CoA Hydratase: A Technical Guide Focused on (R)-3-Hydroxyoctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoyl-CoA hydratase (ECH), a key enzyme in fatty acid β-oxidation, exhibits a high degree of stereospecificity. The canonical mitochondrial enoyl-CoA hydratase, also known as crotonase, almost exclusively catalyzes the hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA. This technical guide delves into the stereochemical intricacies of this reaction, with a particular focus on the interaction of enoyl-CoA hydratase with (R)-3-hydroxyoctanoyl-CoA. We will explore the enzymatic basis for this specificity, present available kinetic data, and provide detailed experimental protocols for assessing enzyme activity and stereoselectivity. This document serves as a comprehensive resource for researchers investigating fatty acid metabolism, enzyme kinetics, and the development of therapeutics targeting these pathways.

Introduction to Enoyl-CoA Hydratase and its Stereospecificity

Enoyl-CoA hydratase (EC 4.2.1.17) is an essential enzyme in the mitochondrial fatty acid β-oxidation pathway, where it catalyzes the second step: the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA[1][2]. This reaction is crucial for the subsequent dehydrogenation step and the ultimate generation of acetyl-CoA. The vast majority of enoyl-CoA hydratases found in mitochondria, often referred to as crotonases, exhibit strict stereospecificity, producing the (S)-enantiomer of 3-hydroxyacyl-CoA[1][2].

The stereoselectivity of the canonical enoyl-CoA hydratase is remarkably high, with reports indicating a preference for the formation of the (S)-enantiomer over the (R)-enantiomer by a factor of up to 400,000 to 1 for the hydration of trans-2-crotonyl-CoA[3][4][5]. This profound specificity is a consequence of the highly organized active site of the enzyme, which precisely positions the substrates and the catalytic residues for a syn-addition of water across the double bond[4].

Conversely, a distinct class of enoyl-CoA hydratases, known as (R)-specific enoyl-CoA hydratases, are involved in other metabolic pathways, such as the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria and peroxisomal β-oxidation[6][7][8]. These enzymes catalyze the hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA[6][8].

This guide will specifically address the interaction of enoyl-CoA hydratases with this compound, a medium-chain 3-hydroxyacyl-CoA. We will examine the kinetic parameters of both S-specific and R-specific hydratases with relevant substrates and discuss the experimental approaches to study these interactions.

Data Presentation: Quantitative Analysis of Enoyl-CoA Hydratase Activity

The following tables summarize the available quantitative data for the activity of S-specific and R-specific enoyl-CoA hydratases. It is important to note the scarcity of data for the dehydration of (R)-3-hydroxyacyl-CoA substrates, particularly for the canonical S-specific mitochondrial enzyme.

Table 1: Kinetic Parameters of S-Specific Enoyl-CoA Hydratase (Crotonase)

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Stereospecificity (S:R ratio) | Reference |

| trans-2-Crotonyl-CoA | Bovine Liver | ~20 | ~2700 | ~7.5 x 105 | 400,000:1 | [3][4][5] |

| (R)-3-Hydroxybutyryl-CoA | Not Reported | Not Reported | Not Reported | Not Reported | Not Applicable | |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Applicable |

Table 2: Kinetic Parameters of R-Specific Enoyl-CoA Hydratase

| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |

| trans-2-Crotonyl-CoA | Aeromonas caviae (PhaJAc) | 29 | 6.2 x 103 | Not Reported | [6] |

| trans-2-Pentenoyl-CoA | Aeromonas caviae (PhaJAc) | 36 | 3.9 x 103 | Not Reported | [6] |

| trans-2-Hexenoyl-CoA | Aeromonas caviae (PhaJAc) | 50 | 1.8 x 103 | Not Reported | [6] |

| trans-2-Octenoyl-CoA | Aeromonas caviae (PhaJAc) | 48 | 0.1 x 103 | Not Reported | [6] |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

Vmax is reported in Units/mg, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute. Data for the dehydration of this compound is not available.

Experimental Protocols

Synthesis of this compound

-

Chemical Synthesis of (R)-3-Hydroxyoctanoic Acid: This can be achieved through various stereoselective synthetic routes, for example, via asymmetric reduction of a β-ketoester or through chiral pool synthesis.

-

Activation to the Coenzyme A Thioester: The synthesized (R)-3-hydroxyoctanoic acid is then coupled to Coenzyme A. A common method involves the activation of the carboxylic acid, for instance, with N,N'-carbonyldiimidazole (CDI), followed by reaction with the free thiol of Coenzyme A.

Assay for Enoyl-CoA Hydratase Activity (Hydration Reaction)

The activity of enoyl-CoA hydratase in the direction of hydration is typically measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA thioester bond.

Materials:

-

Spectrophotometer capable of UV measurements

-

Quartz cuvettes

-

Tris-HCl buffer (50 mM, pH 8.0)

-

trans-2-Octenoyl-CoA (substrate)

-

Purified enoyl-CoA hydratase

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and trans-2-octenoyl-CoA to a final concentration of 50-100 µM.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately monitor the decrease in absorbance at 263 nm over time.

-

The initial rate of the reaction is calculated using the molar extinction coefficient of the enoyl-CoA thioester bond (ε263 = 6.7 x 103 M-1cm-1).

Theoretical Assay for Enoyl-CoA Hydratase Activity (Dehydration Reaction)

To measure the dehydration of this compound, the assay needs to be designed to detect the formation of trans-2-octenoyl-CoA.

Principle: The formation of the trans-2-enoyl-CoA product can be monitored by the increase in absorbance at 263 nm.

Materials:

-

Spectrophotometer capable of UV measurements

-

Quartz cuvettes

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound (substrate)

-

Purified enoyl-CoA hydratase (preferably an R-specific hydratase)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and this compound at various concentrations.

-

Equilibrate the cuvette to the desired temperature.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 263 nm over time.

-

The initial rate of reaction is calculated using the molar extinction coefficient of trans-2-octenoyl-CoA.

Coupled Assay: Alternatively, the formation of trans-2-enoyl-CoA can be coupled to a subsequent reaction that consumes it and leads to a more easily measurable signal. For example, in the presence of excess 3-hydroxyacyl-CoA dehydrogenase and NADH, the reverse reaction of β-oxidation can be monitored.

Chiral HPLC for Stereochemical Analysis

To determine the stereochemical purity of 3-hydroxyoctanoyl-CoA or to analyze the stereospecificity of the enzymatic reaction, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.

Methodology:

A method for the concurrent quantification of (R)- and (S)-3-hydroxyacyl-CoA has been developed[9]. The key parameters are:

-

Column: A chiral separation column (e.g., a polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., 50 mM phosphate (B84403) buffer (pH 5.0)/methanol). The exact ratio needs to be optimized for the specific chain length.

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

-

Temperature: Controlled column temperature (e.g., 25°C).

By injecting a racemic standard of 3-hydroxyoctanoyl-CoA, the retention times for the (R) and (S) enantiomers can be determined. Subsequent analysis of the enzymatic reaction product will allow for the quantification of each enantiomer and the determination of the enantiomeric excess.

Visualizations

References

- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselectivity of enoyl-CoA hydratase results from preferential activation of one of two bound substrate conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae involved in polyhydroxyalkanoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the 3-Hydroxy Eicosanoyl-Coenzyme A Dehydratase and (E)-2,3 Enoyl-Coenzyme A Reductase Involved in Acyl-Coenzyme A Elongation in Etiolated Leek Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Core Metabolic Pathway for (R)-3-Hydroxyoctanoyl-CoA Synthesis

An In-depth Technical Guide to the Enzymes Involved in the Synthesis of (R)-3-Hydroxyoctanoyl-CoA

Introduction

This compound is a crucial chiral intermediate in various biotechnological applications, most notably as a monomer precursor for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biodegradable polymers are considered sustainable alternatives to petroleum-based plastics. Understanding the enzymatic pathways responsible for the stereospecific synthesis of this compound is paramount for the metabolic engineering of microbial cell factories aimed at efficient bioplastic production. This technical guide provides a comprehensive overview of the core enzymes, their associated metabolic pathways, quantitative kinetic data, and detailed experimental protocols for their characterization.

The primary and most direct biosynthetic route to this compound originates from the C8 fatty acid, octanoic acid. This pathway leverages enzymes from fatty acid metabolism and is analogous to the initial steps of the β-oxidation cycle, but with a key stereospecific hydration step.[1]

The proposed pathway involves three key enzymatic transformations:

-

Activation: Octanoic acid is activated to its coenzyme A (CoA) thioester, octanoyl-CoA.

-

Dehydrogenation: A double bond is introduced to form trans-2-octenoyl-CoA.

-

Hydration: Stereospecific hydration of the double bond yields the final product, this compound.[1]

References

natural occurrence of (R)-3-hydroxyoctanoyl-CoA in microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyoctanoyl-CoA is a pivotal intermediate in several microbial metabolic pathways, most notably in the biosynthesis of polyhydroxyalkanoates (PHAs) and rhamnolipids. These biopolymers and biosurfactants have garnered significant attention in the biotechnology and pharmaceutical industries for their diverse applications, ranging from biodegradable plastics to antimicrobial agents. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, metabolic fate, and physiological significance of this compound in microorganisms. Furthermore, it details experimental protocols for its extraction, detection, and quantification, and presents key metabolic pathways in a clear, visual format.

Natural Occurrence and Physiological Roles

This compound is primarily found in a variety of bacteria, particularly within the genus Pseudomonas, such as Pseudomonas putida and Pseudomonas aeruginosa. Its primary and most well-documented roles are:

-

Precursor for Polyhydroxyalkanoate (PHA) Synthesis: this compound serves as a monomer for the synthesis of medium-chain-length PHAs (mcl-PHAs). These biopolyesters are accumulated by bacteria as intracellular carbon and energy storage granules, typically under conditions of nutrient limitation with an excess carbon source. The enzyme PHA synthase polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain.

-

Precursor for Rhamnolipid Biosynthesis: In Pseudomonas aeruginosa, this compound is a key building block for the synthesis of rhamnolipids. Rhamnolipids are glycolipid biosurfactants with potent surface-active properties, making them valuable in bioremediation, enhanced oil recovery, and as antimicrobial and anti-biofilm agents. The biosynthesis is initiated by the formation of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) from two molecules of (R)-3-hydroxyacyl-CoAs.

Beyond these primary roles, the presence of this compound is intrinsically linked to fatty acid metabolism. While less explored, it may have other physiological functions, potentially including roles in cell signaling and membrane composition.

Biosynthesis and Metabolic Pathways

The synthesis of this compound in microorganisms can occur through several interconnected pathways, primarily linked to fatty acid metabolism.

De Novo Fatty Acid Biosynthesis Pathway

In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters the fatty acid synthesis cycle. The growing acyl chain, attached to an acyl carrier protein (ACP), undergoes a series of condensation, reduction, and dehydration reactions. The key step for the formation of this compound is the conversion of (R)-3-hydroxyoctanoyl-ACP to this compound. This crucial transacylation reaction is catalyzed by the enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) .

β-Oxidation Pathway

The β-oxidation pathway is a catabolic process that breaks down fatty acids to generate acetyl-CoA. Intermediates of this pathway can be channeled into the synthesis of this compound. When octanoic acid is provided as a carbon source, it is first activated to octanoyl-CoA. Through a series of enzymatic reactions analogous to β-oxidation, trans-2-octenoyl-CoA is formed. The stereospecific hydration of this intermediate by (R)-specific enoyl-CoA hydratase (PhaJ) yields this compound.

Quantitative Data

Direct quantification of the intracellular concentration of this compound in various microorganisms is not extensively reported in the literature. However, metabolic flux analysis provides insights into the carbon flow through the relevant pathways. The flux towards PHA or rhamnolipid synthesis is indicative of the production rate of this compound.

Table 1: Metabolic Flux Data Related to PHA Synthesis in Pseudomonas putida

| Carbon Source | Specific PHA Production Rate (g PHA / g CDW / h) | Key Pathway Utilized | Reference |

| Octanoate | 0.15 | β-oxidation | [1] |

| Glucose | 0.05 | De novo synthesis & Gluconeogenesis | [2] |

| Linoleic Acid | 0.22 | β-oxidation | [3] |

CDW: Cell Dry Weight. Data is illustrative and compiled from various studies.

Experimental Protocols

The analysis of acyl-CoAs is challenging due to their low abundance and instability. The following protocols provide a framework for the extraction and quantification of this compound from microbial cultures.

Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells

This protocol is adapted from established methods for acyl-CoA extraction.

Materials:

-

Bacterial cell culture

-

Ice-cold 70% (v/v) methanol

-

Internal standard (e.g., heptadecanoyl-CoA)

-

Milli-Q water

-

Centrifuge capable of 4°C and >10,000 x g

-

SpeedVac or nitrogen evaporator

-

LC-MS grade solvents

Procedure:

-

Quenching and Cell Lysis: Rapidly quench the metabolism of a known volume of bacterial culture by adding it to two volumes of ice-cold 70% methanol. Immediately vortex and place on ice for 5 minutes.

-

Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension.

-

Phase Separation: Add one volume of chloroform and one volume of Milli-Q water to the methanol-cell suspension. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.

-

Extraction of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the acyl-CoAs, and transfer it to a new tube.

-

Drying: Dry the aqueous extract completely using a SpeedVac or under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters (Example for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (m/z): [M+H]⁺ (calculated for C₂₉H₅₀N₇O₁₈P₃S)

-

Product Ions (m/z): Characteristic fragment ions of the CoA moiety (e.g., adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365) and the neutral loss of the phosphopantetheine group.

-

Collision Energy: Optimized for the specific instrument and precursor ion.

Quantification:

-

A standard curve should be prepared using a synthesized or commercially available this compound standard.

-

The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion

This compound is a critical metabolic intermediate in microorganisms, playing a central role in the production of valuable biopolymers and biosurfactants. Understanding its biosynthesis and regulation is key to harnessing these microbial factories for biotechnological applications. While direct quantitative data on its intracellular concentrations are sparse, the detailed experimental protocols provided in this guide offer a robust framework for researchers to quantify this important molecule and further elucidate its physiological roles. The continued investigation into the metabolism of this compound will undoubtedly pave the way for novel strategies in metabolic engineering and the development of new bio-based products.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-Hydroxyoctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyoctanoyl-CoA is a crucial intermediate in fatty acid metabolism and is of significant interest in various research fields, including the study of metabolic disorders and the development of novel therapeutics. Its stereospecific synthesis is essential for accurate biological investigations. This document provides detailed protocols for the enzymatic synthesis of this compound for research purposes, offering a reliable and reproducible method for obtaining this key molecule.

The synthesis involves a three-step enzymatic cascade that mimics the natural biosynthetic pathway. This method provides high stereoselectivity, yielding the desired (R)-enantiomer, which is often challenging to achieve through traditional chemical synthesis.

Biochemical Pathway

The enzymatic synthesis of this compound from octanoic acid proceeds through a three-step pathway catalyzed by specific enzymes.

Purification of (R)-3-Hydroxyoctanoyl-CoA from Cell Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyoctanoyl-CoA is a key intermediate in the β-oxidation of fatty acids in various organisms, including bacteria and eukaryotes. Its accurate purification and quantification from cell cultures are crucial for studying metabolic fluxes, enzyme kinetics, and for the development of novel therapeutics targeting fatty acid metabolism. This document provides detailed application notes and protocols for the extraction and purification of this compound from cell cultures, primarily focusing on bacterial systems like Pseudomonas putida and Ralstonia eutropha, which are known to metabolize octanoate.

Metabolic Pathway of Octanoyl-CoA

This compound is generated during the β-oxidation of octanoyl-CoA. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

Figure 1. Simplified pathway of octanoyl-CoA β-oxidation leading to the formation of this compound in bacteria like *Pseudomonas putida*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFN8MZ7JYDQKxhEEfym25onWoHMZMq4UKtTA1Dpdc7mehemVIkALBgQ5sPQby5cBvj2vqq9Qt9g5JlC6WSH0s1cbk3u1fBgDHNoIYP9RVxsMc9JeBvMhxqtir4bgscVagTPW4Z5lRL5_5YfhTrPUyLdtrlQGmCMuMZSMe6mLfchMxxHENJsd3SjJ3Jmlo65S_xrsislmsSQXG7qX8QioEKvCldBomAnGgC41x--BG4zgnPrVKNTT2fZWNEXXswkAnaMQKHt_8NY14xqdSvpEcF)]

Experimental Protocols

Protocol 1: Extraction of Total Acyl-CoAs from Bacterial Cell Culture

This protocol outlines the initial extraction of the total acyl-CoA pool from bacterial cells.

Materials:

-

Bacterial cell culture (e.g., Pseudomonas putida or Ralstonia eutropha grown on octanoate)

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA)

-

Ice-cold acetone (B3395972)

-

Phosphate (B84403) buffer (0.2 M, pH 7.5)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile

-

Centrifuge capable of 10,000 x g and 4°C

-

Sonicator

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Harvesting: Harvest bacterial cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 5 mL of ice-cold 10% TCA. Disrupt the cells by sonication on ice (e.g., 3 cycles of 30 seconds with 30-second intervals).

-

Protein Precipitation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

-

TCA Removal: Wash the supernatant three times with an equal volume of ice-cold acetone to remove the TCA. After each wash, allow the phases to separate and discard the upper acetone layer.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the acyl-CoAs with 5 mL of methanol.

-

-

Drying: Evaporate the methanol eluate to dryness using a lyophilizer or a vacuum concentrator.

-

Storage: Store the dried acyl-CoA extract at -80°C until further purification.

Protocol 2: Purification of this compound by Preparative Reversed-Phase HPLC

This protocol describes the purification of the target molecule from the total acyl-CoA extract using preparative high-performance liquid chromatography (HPLC).

Materials:

-

Dried total acyl-CoA extract from Protocol 1

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

-

Mobile Phase B: Acetonitrile

-

Preparative HPLC system with a UV detector

-

Preparative C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Fraction collector

-

Lyophilizer

Procedure:

-

Sample Preparation: Reconstitute the dried acyl-CoA extract in 1 mL of Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Method:

-

Column: Preparative C18 reversed-phase column.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 260 nm.

-

Gradient:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 60% B

-

35-40 min: 60% B

-

40-45 min: Linear gradient from 60% to 10% B

-

45-50 min: 10% B (re-equilibration)

-

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions (e.g., 2 mL per fraction) based on the UV chromatogram. The elution time of this compound will need to be determined using a standard or by analyzing the fractions of a pilot run by LC-MS.

-

Fraction Pooling and Desalting: Pool the fractions containing the purified this compound. Desalt the pooled fractions using a C18 SPE cartridge as described in Protocol 1 (steps 6b to 6d).

-

Lyophilization: Lyophilize the desalted eluate to obtain the purified this compound as a powder.

-

Purity Assessment: Assess the purity of the final product by analytical HPLC-MS.

Data Presentation

The following table provides representative data for the purification of this compound from a 1-liter bacterial culture. Note that actual yields and purity may vary depending on the cell type, growth conditions, and specific instrumentation used.

| Purification Step | Total Protein (mg) | Total Acyl-CoAs (nmol) | This compound (nmol) | Yield (%) | Purity (%) |

| Crude Cell Lysate | 500 | 150 | 7.5 | 100 | 5 |

| SPE Eluate | 25 | 120 | 6.8 | 91 | 6 |

| Pooled HPLC Fractions | N/A | 5.5 | 5.1 | 68 | >95 |

Workflow Diagram

Figure 2. General workflow for the purification of this compound from cell cultures.

Concluding Remarks

The protocols provided herein offer a comprehensive framework for the successful purification of this compound from cell cultures. The combination of a robust extraction method followed by preparative HPLC is effective in obtaining a highly purified product suitable for a variety of downstream applications in metabolic research and drug development. It is recommended to optimize the HPLC gradient and fraction collection parameters for the specific instrumentation and cell system being used to maximize both yield and purity.

HPLC method for chiral separation of (R)- and (S)-3-hydroxyoctanoyl-CoA

An HPLC Method for the Chiral Separation of (R)- and (S)-3-Hydroxyoctanoyl-CoA

This application note provides a detailed protocol for the chiral separation of (R)- and (S)-3-hydroxyoctanoyl-CoA using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of similar long-chain 3-hydroxyacyl-CoAs and is intended to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction

3-Hydroxyoctanoyl-CoA is a key intermediate in fatty acid beta-oxidation. The stereochemistry at the C3 position is critical for its metabolic fate, with distinct enzymes acting on the (R) and (S) enantiomers. For instance, L-3-hydroxyacyl-CoA dehydrogenase acts on the (S)-enantiomer, while the (R)-specific enoyl-CoA hydratase is involved in the metabolism of the (R)-enantiomer.[1][2] The ability to separate and quantify these enantiomers is therefore crucial for studying fatty acid metabolism, investigating related metabolic disorders, and for the quality control of synthesized standards.

The primary challenge in separating enantiomers lies in their identical physicochemical properties in an achiral environment.[3] This protocol overcomes this by employing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention and separation.[4][5][6]

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of (R)- and (S)-3-hydroxyoctanoyl-CoA. These values are extrapolated from methods developed for similar compounds, such as 3-hydroxyhexadecanoyl-CoA, and should be optimized for specific instrumentation and applications.[3]

| Parameter | Expected Value |

| Column | Chiralpak® AD-RH, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) / Water (70:30, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (S)-enantiomer | ~ 12 min (elutes first)[7] |

| Expected Retention Time (R)-enantiomer | ~ 15 min |

| Expected Resolution (Rs) | > 1.5 |

Experimental Protocol

This section details the step-by-step methodology for the sample preparation and HPLC analysis.

1. Materials and Reagents

-

(R)-3-hydroxyoctanoyl-CoA and (S)-3-hydroxyoctanoyl-CoA standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade, for sample reconstitution and needle wash)[8]

-

Perchloric acid or sulfosalicylic acid (for tissue quenching, if applicable)[9]

-

Solid Phase Extraction (SPE) cartridges (for sample cleanup, if necessary)

2. Instrumentation

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

3. Sample Preparation

Acyl-CoA thioesters are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[8] Careful and rapid sample handling is critical.

-

Standard Preparation:

-

Prepare individual stock solutions of (R)- and (S)-3-hydroxyoctanoyl-CoA in an appropriate solvent such as methanol or a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 3.5).[8]

-

Prepare a racemic or mixed standard solution by combining equal volumes of the (R) and (S) stock solutions.

-

Dilute the standards to the desired concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

-

-

Biological Sample Preparation (General Guideline):

-

Quenching and Extraction: For cellular or tissue samples, rapidly quench metabolic activity using methods like immersion in liquid nitrogen followed by homogenization in a cold acidic solution (e.g., perchloric acid).[9]

-

Protein Precipitation: Add a cold organic solvent like acetonitrile to precipitate proteins.[8]

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a minimal volume of a suitable solvent, such as 50% methanol/50% 50 mM ammonium acetate (pH 3.5), to ensure stability.[8]

-

Solid-Phase Extraction (SPE): For complex matrices, further cleanup using SPE may be necessary to remove interfering substances.[11][12]

-

4. HPLC Method

-

Column Equilibration: Equilibrate the Chiralpak® AD-RH column with the mobile phase (Acetonitrile/Water, 70:30 v/v) at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Temperature Control: Maintain the column temperature at 25°C.

-

Injection: Inject 10 µL of the prepared standard or sample solution.

-

Detection: Monitor the column effluent at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[9]

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers (e.g., 20-30 minutes).

-

System Suitability: Before running samples, inject the racemic standard multiple times to ensure the system is suitable for the analysis. The resolution between the two enantiomeric peaks should be greater than 1.5.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical process.

Caption: Experimental workflow for chiral HPLC analysis.

Caption: Principle of chiral separation on a CSP.

References

- 1. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. drawellanalytical.com [drawellanalytical.com]

Application Note: Mass Spectrometry Protocol for (R)-3-hydroxyoctanoyl-CoA Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxyoctanoyl-CoA is a key intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] Accurate quantification of this and other acyl-CoA thioesters is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for drug discovery and development.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for analyzing these molecules due to its high sensitivity, specificity, and throughput compared to other techniques like HPLC-UV or enzymatic assays.[3][4]

This application note provides a detailed protocol for the extraction and quantification of this compound from biological matrices using Solid-Phase Extraction (SPE) coupled with an LC-MS/MS (B15284909) system.

Principle

The method involves the isolation of this compound from a biological sample using a C18 solid-phase extraction cartridge. The extracted analyte is then separated from other matrix components using reversed-phase liquid chromatography. Detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a unique precursor-to-product ion transition.

Experimental Protocols

Materials and Reagents

-

This compound standard (Sigma-Aldrich or equivalent)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

C18 Solid-Phase Extraction (SPE) Cartridges

-

Nitrogen gas supply for evaporation

-

Standard 2mL LC-MS vials[5]

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for high sensitivity and specificity in quantifying medium-chain acyl-CoAs from biological matrices.[3]

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

-

Loading: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.

-

Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 10 seconds, sonicate for 2 minutes, and centrifuge to pellet any particulates before transferring the supernatant to an LC-MS vial.[3][6]

Liquid Chromatography (LC) Method

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

-

Mobile Phase A: 0.1% formic acid in water.[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 5 µL.[3]

-

LC Gradient:

| Time (minutes) | % Mobile Phase B |

| 0.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry (MS) Method

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3][7]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): To be determined based on the exact mass of this compound.

-

Product Ion (Q3): To be determined based on characteristic fragments (e.g., neutral loss of 507 Da is common for acyl-CoAs).[8]

-

Collision Energy (CE): Optimize for the specific precursor-product transition.

-

Dwell Time: 100 ms (or as optimized for the instrument).

Data Presentation

Quantitative data from analytical method validation provides a basis for comparison and ensures the reliability of the results.

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification This table compares the performance characteristics of the novel LC-MS/MS method against traditional techniques.[3]

| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |

| Limit of Detection (LOD) | 1-10 fmol[3] | 120 pmol (with derivatization)[3] | ~50 fmol[3] |

| Limit of Quantification (LOQ) | 5-50 fmol[3] | 1.3 nmol (LC/MS-based)[3] | ~100 fmol[3] |

| Linearity (R²) | >0.99[3] | >0.99[3] | Variable |

| Precision (RSD%) | < 5%[3] | < 15%[3] | < 20%[3] |

| Specificity | High (mass-based)[3] | Moderate (risk of co-elution)[3] | High (enzyme-specific)[3] |

Table 2: Optimized LC-MS/MS Parameters for this compound This table summarizes the key instrumental parameters for the described method.

| Parameter | Setting |

| LC Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |

| Gradient | 5% to 95% B over 5 minutes[3] |

| Flow Rate | 0.3 mL/min[3] |

| Ionization Mode | Positive Electrospray (ESI+)[3] |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Visualizations

Diagrams help visualize the experimental process and the metabolic context of the analyte.

Caption: Experimental workflow for this compound analysis.

Caption: Role of this compound in fatty acid beta-oxidation.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in various biological samples. The use of solid-phase extraction ensures a clean sample, minimizing matrix effects and improving analytical accuracy. This protocol is well-suited for applications in metabolic research, clinical diagnostics, and pharmaceutical development, enabling a deeper understanding of fatty acid metabolism and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. P. aeruginosa Metabolome Database: 3-Hydroxybutyryl-CoA (PAMDB000280) [pseudomonas.umaryland.edu]

- 3. benchchem.com [benchchem.com]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes: Enzymatic Assay for (R)-3-Hydroxyoctanoyl-CoA Dehydrogenase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyoctanoyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. The enzymes responsible for the synthesis and degradation of this compound, particularly this compound dehydrogenases, are of significant interest for biotechnological applications and drug discovery. These enzymes catalyze the reversible oxidation of this compound to 3-oxooctanoyl-CoA, utilizing NAD⁺ as a cofactor.[1][2] Accurate and efficient measurement of the activity of these dehydrogenases is crucial for enzyme characterization, inhibitor screening, and pathway optimization.

This document provides detailed protocols for two common methods to determine this compound dehydrogenase activity: a direct spectrophotometric assay and a more sensitive coupled enzymatic assay.

Principle of the Assays

The enzymatic activity of this compound dehydrogenase is determined by monitoring the change in the concentration of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor.

1. Direct Spectrophotometric Assay: In the forward reaction, this compound is oxidized to 3-oxooctanoyl-CoA with the concomitant reduction of NAD⁺ to NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm.[3] The rate of this increase is directly proportional to the enzyme's activity. Conversely, the reverse reaction can be monitored by the decrease in absorbance at 340 nm due to NADH oxidation.[4]

2. Coupled Enzymatic Assay: To enhance sensitivity or to measure activity when the equilibrium of the primary reaction is unfavorable, a coupled enzyme system can be employed. In this setup, the product of the this compound dehydrogenase reaction is used as a substrate by a second enzyme, which in turn generates a readily detectable signal. For instance, the 3-oxooctanoyl-CoA produced can be cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A, a reaction that can be coupled to other indicator reactions if necessary. This method offers the advantage of pulling the primary reaction to completion, thus providing a more sensitive and irreversible measurement.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the workflows for the direct and coupled assays.

Caption: Enzymatic oxidation of this compound to 3-oxooctanoyl-CoA.

Caption: Workflow for direct and coupled enzymatic assays.

Data Presentation

The following tables summarize typical reagent concentrations and kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases. Note that optimal conditions may vary depending on the specific enzyme source.

Table 1: Typical Reagent Concentrations for Direct Spectrophotometric Assay

| Reagent | Stock Concentration | Volume per 1 mL Assay | Final Concentration |

| Potassium Phosphate Buffer (pH 7.3) | 1 M | 100 µL | 100 mM |

| This compound | 10 mM | 10 µL | 0.1 mM |

| NAD⁺ | 20 mM | 10 µL | 0.2 mM |

| Enzyme Sample | Varies | 10-50 µL | Varies |

| Nuclease-Free Water | - | Up to 1 mL | - |

Table 2: Representative Kinetic Constants for 3-Hydroxyacyl-CoA Dehydrogenases

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| (S)-3-hydroxybutyryl-CoA | Clostridium beijerinckii | 14 | 540 | [6] |

| Acetoacetyl-CoA (reverse) | Ralstonia eutropha | 48 | 149 | [7] |

| 3-hydroxyacyl-CoAs (C4-C16) | Pig Heart | 5-10 | Varies with chain length | [5] |

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay

This protocol measures the increase in absorbance at 340 nm resulting from the formation of NADH.

Materials:

-

This compound

-

NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)

-

Potassium Phosphate Buffer (1 M, pH 7.3)

-

Purified or partially purified this compound dehydrogenase

-

UV-transparent cuvettes (1 cm path length)

-

Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature.

Procedure:

-

Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume) by adding the following in order:

-

870 µL of nuclease-free water

-

100 µL of 1 M Potassium Phosphate Buffer (pH 7.3)

-

10 µL of 10 mM this compound

-

10 µL of 20 mM NAD⁺

-

-

Equilibrate the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.

-

Blank Measurement:

-

Transfer 950 µL of the reaction mixture to a cuvette.

-

Add 50 µL of the enzyme buffer (the buffer in which the enzyme is stored) to the cuvette.

-

Mix gently by inverting the cuvette.

-

Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 3-5 minutes to establish a baseline.

-

-

Enzyme Activity Measurement:

-

To a fresh cuvette, add 950 µL of the reaction mixture.

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Mix gently and immediately place the cuvette in the spectrophotometer.

-

Record the absorbance at 340 nm every 15-30 seconds for 3-5 minutes. Ensure the rate of absorbance increase is linear during the measurement period.[3]

-

Data Analysis:

-

Calculate the Rate of Change in Absorbance: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the sample and the blank. Subtract the rate of the blank from the rate of the sample.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[3]

Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (Molar Extinction Coefficient (M⁻¹cm⁻¹) * Light Path (cm) * Enzyme Volume (mL))

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

Protocol 2: Coupled Enzymatic Assay with 3-Ketoacyl-CoA Thiolase

This protocol is designed for increased sensitivity and is particularly useful when the equilibrium of the dehydrogenase reaction is unfavorable.

Materials:

-

All materials from Protocol 1

-

3-Ketoacyl-CoA thiolase

-

Coenzyme A (CoA)

Procedure:

-

Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume) by adding the following in order:

-

850 µL of nuclease-free water

-

100 µL of 1 M Potassium Phosphate Buffer (pH 7.3)

-

10 µL of 10 mM this compound

-

10 µL of 20 mM NAD⁺

-

10 µL of 10 mM Coenzyme A

-

10 µL of 3-Ketoacyl-CoA thiolase (e.g., 10 units/mL)

-

-

Equilibrate and Blank Measurement: Follow steps 2 and 3 as described in Protocol 1.

-

Enzyme Activity Measurement:

-

To a fresh cuvette, add 980 µL of the reaction mixture.

-

Initiate the reaction by adding 20 µL of the this compound dehydrogenase solution.

-

Mix gently and immediately place the cuvette in the spectrophotometer.

-

Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the enzyme activity as described in Protocol 1. The rate of NADH formation is directly proportional to the activity of the this compound dehydrogenase, as the thiolase reaction is typically not rate-limiting.

Concluding Remarks

The protocols described provide robust methods for the determination of this compound dehydrogenase activity. The choice between the direct and coupled assay will depend on the specific activity of the enzyme, the equilibrium of the reaction, and the required sensitivity. For high-throughput screening of inhibitors or for characterizing enzymes with low activity, the coupled assay is recommended. Proper controls, including reactions without the substrate or enzyme, are essential for accurate results.

References

- 1. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: (R)-3-Hydroxyoctanoyl-CoA as a Substrate for In Vitro Enzyme Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxyoctanoyl-CoA is a chiral acyl-coenzyme A thioester that serves as a critical intermediate in specific metabolic pathways, particularly in the peroxisomal β-oxidation of certain fatty acids. Unlike the more common (S)-enantiomers found in mitochondrial fatty acid β-oxidation, (R)-specific intermediates are processed by a distinct set of enzymes. The use of this compound as a substrate in in vitro enzyme assays is essential for characterizing enzymes such as (R)-specific 3-hydroxyacyl-CoA dehydrogenases and for diagnosing related metabolic disorders. These application notes provide detailed protocols for utilizing this substrate to investigate enzyme kinetics, screen for inhibitors, and assess metabolic defects in biological samples.

Key Applications

-

Enzyme Characterization: Determination of kinetic parameters (Kₘ, Vₘₐₓ, kcat) for (R)-specific 3-hydroxyacyl-CoA dehydrogenases and related enzymes.[1]

-

Diagnosis of Metabolic Disorders: In vitro assays using patient-derived cells (e.g., fibroblasts) can help confirm diagnoses of certain fatty acid oxidation (FAO) disorders where (R)-specific pathways are implicated.[2][3]

-

Drug Discovery: Screening compound libraries for inhibitors or modulators of enzymes that metabolize this compound.

-

Metabolic Pathway Analysis: Elucidating the steps and regulation of metabolic pathways involving (R)-hydroxyacyl-CoA intermediates.

Metabolic Pathway Context

This compound is an intermediate in pathways such as the breakdown of D-3-hydroxy fatty acids. The key enzymatic step involves its oxidation to 3-oxooctanoyl-CoA by an (R)-specific 3-hydroxyacyl-CoA dehydrogenase, which is coupled to the reduction of a cofactor, typically NAD⁺.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for (R)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of (R)-3-hydroxyacyl-CoA dehydrogenase by monitoring the production of NADH.

Principle

The enzyme catalyzes the oxidation of this compound to 3-oxooctanoyl-CoA, using NAD⁺ as a cofactor. The reaction concurrently reduces NAD⁺ to NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme's activity.

Materials and Reagents

-

This compound (Substrate)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Tris-HCl or Potassium Phosphate buffer (e.g., 100 mM, pH 8.0)

-

Purified enzyme or cell/tissue lysate

-

UV/Vis Spectrophotometer capable of reading at 340 nm, with temperature control

-

Cuvettes (1 cm path length, UV-transparent)

Procedure

-